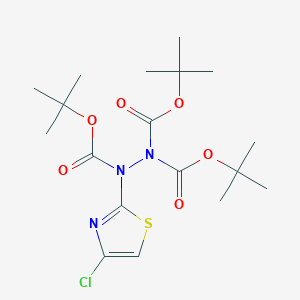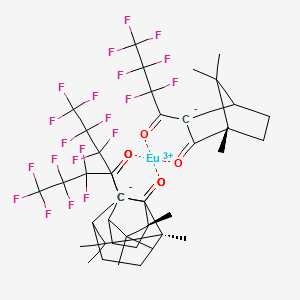
3-phenothiazin-10-ylpropane-1-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenothiazin-10-ylpropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of phenothiazine, a compound that has been widely studied for its various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a phenothiazine moiety attached to a propane-1-sulfonic acid group, which imparts specific chemical and physical properties to the molecule .
Preparation Methods
The synthesis of 3-phenothiazin-10-ylpropane-1-sulfonic acid typically involves the reaction of phenothiazine with 1,3-propane sultone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonic acid group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-phenothiazin-10-ylpropane-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonates.
Substitution: The phenothiazine moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-phenothiazin-10-ylpropane-1-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical and synthetic purposes. In biology, it is employed in studies involving electron transfer and chemiluminescence. The compound is also used in medicine for its potential therapeutic properties, including its role as an enhancer in chemiluminescent assays for detecting specific biomarkers .
In industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in imaging, diagnostics, and other advanced technologies.
Mechanism of Action
The mechanism of action of 3-phenothiazin-10-ylpropane-1-sulfonic acid involves its ability to act as an electron transfer mediator. It reacts with specific enzymes, such as horseradish peroxidase, to produce reactive intermediates that can enhance chemiluminescent reactions. The molecular targets and pathways involved in these reactions include the oxidation of luminol anions, leading to light emission .
Comparison with Similar Compounds
3-phenothiazin-10-ylpropane-1-sulfonic acid can be compared with other similar compounds, such as 3-(10H-phenoxazin-10-yl)propane-1-sulfonic acid and 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one. These compounds share structural similarities but differ in their specific functional groups and applications .
3-(10H-phenoxazin-10-yl)propane-1-sulfonic acid: Similar structure but different applications in chemiluminescence and electron transfer studies.
1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one: Used in antimicrobial studies and has different substitution patterns on the phenothiazine moiety.
The uniqueness of this compound lies in its specific combination of the phenothiazine and sulfonic acid groups, which impart distinct chemical and physical properties.
Properties
| 129808-92-0 | |
Molecular Formula |
C15H15NO3S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-phenothiazin-10-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S2/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H,17,18,19) |
InChI Key |
ONVGBCNKVCPJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)




